[3-(Oxan-4-yl)phenyl]methanol
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Overview
Description
[3-(Oxan-4-yl)phenyl]methanol is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . This compound features a phenyl ring substituted with a methanol group and an oxane ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxan-4-yl)phenyl]methanol typically involves the reaction of 3-(oxan-4-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same reduction reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form [3-(Oxan-4-yl)phenyl]methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed:
Oxidation: 3-(Oxan-4-yl)benzaldehyde or 3-(Oxan-4-yl)benzoic acid.
Reduction: [3-(Oxan-4-yl)phenyl]methane.
Substitution: 3-(Oxan-4-yl)benzyl chloride.
Scientific Research Applications
[3-(Oxan-4-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of [3-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[3-(Tetrahydro-2H-pyran-4-yl)benzenemethanol]: Similar structure with a tetrahydropyran ring instead of an oxane ring.
[3-(Oxan-4-yl)benzaldehyde]: The aldehyde analog of [3-(Oxan-4-yl)phenyl]methanol.
[3-(Oxan-4-yl)benzoic acid]: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its specific combination of an oxane ring and a phenylmethanol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
[3-(oxan-4-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,13H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNOCEAZQYXNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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